beta-(Aminomethyl)-3-pyridineethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

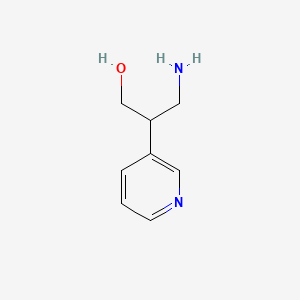

Beta-(Aminomethyl)-3-pyridineethanol (BAPE) is an organic compound belonging to the class of aminomethylpyridineethanols. It is a white, crystalline solid with a molecular formula of C7H10N2O and a molecular weight of 146.17 g/mol. BAPE is a versatile compound widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the scientific research of biochemical and physiological effects, and in the laboratory for various experiments.

Aplicaciones Científicas De Investigación

Synthesis of Ionic Liquids

Beta-(Aminomethyl)-3-pyridineethanol derivatives have been utilized in the synthesis of new classes of ionic liquids. One study demonstrated the use of beta-amino alcohols N-2'-pyridylmethyl substituted in the solvent-free, Lewis acid-catalyzed aminolysis of 1,2-epoxides, leading to the creation of environmentally friendly ionic liquids (Fringuelli et al., 2004).

Regioselective Arylation

This compound is involved in palladium-catalyzed arylation processes based on C-H activation, which is significant for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives (Zaitsev et al., 2005).

Synthesis of Beta-amino Acids and Alcohols

Another application is in the synthesis of beta-amino acids and alcohols, where this compound derivatives are used in the Wacker oxidation of phthalimide protected allylic amines. This method produces aldehydes which are further processed into beta-amino acids and alcohols (Weiner et al., 2009).

Coordination Polymers and Crystal Structure

The compound is also instrumental in the synthesis and structure of coordination polymers of Ag(I) with isomeric (aminomethyl)pyridines, which lead to various discrete or polymeric structures influenced by anions and Ag...Ag contacts (Sailaja & Rajasekharan, 2003).

Catalytic Hydrogenation of Ketones

Moreover, the compound activates ruthenium complexes for the catalytic hydrogenation of ketones, as demonstrated in the preparation of well-defined catalysts using related ligands (Hadžović et al., 2007).

Comparative Reactivity in Aminomethylation

It has been studied for its comparative reactivity in aminomethylation reactions, contributing significantly to the understanding of the reactivity of various positions in related compounds (Smirnov et al., 1965).

Propiedades

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOXKVRWBFZRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977820 |

Source

|

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62247-29-4 |

Source

|

| Record name | 3-Pyridineethanol, beta-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.